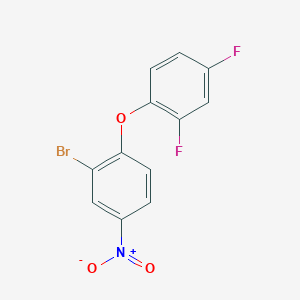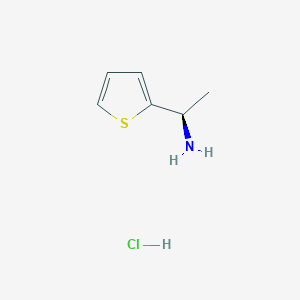
4-氟-3-甲基苯基三氟甲磺酸酯
描述
4-Fluoro-3-methylphenyl trifluoromethanesulphonate is a useful research compound. Its molecular formula is C8H6F4O3S and its molecular weight is 258.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-methylphenyl trifluoromethanesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylphenyl trifluoromethanesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
4-氟-3-甲基苯基三氟甲磺酸酯: 是一种用途广泛的有机合成试剂,特别是在亲核取代反应中,它充当亲电试剂。它能够将氟代烷基引入有机分子中,这对于改变化学结构以改变其物理和化学性质具有重要意义 .
药物研究
在药物研究中,该化合物用于将三氟甲基引入药物分子中。 这种修饰可以显着影响药物的药代动力学,例如其代谢稳定性、膜渗透性和生物利用度 .
材料科学
该化合物的三氟甲基在材料科学中引起关注,用于开发具有独特性能的新材料,例如更高的热稳定性和耐化学性。 它用于合成需要这些增强特性的聚合物和涂料 .
催化
4-氟-3-甲基苯基三氟甲磺酸酯: 在各种化学反应中充当催化剂或催化剂前体,包括涉及氟化和三氟甲基化的反应。 这些过程对于创建具有特定含氟官能团的化合物至关重要 .
分析化学
在分析化学中,该化合物用作衍生化试剂,以提高复杂混合物中某些分析物的检测和定量。 其强吸电子三氟甲基增强了气相色谱中电子捕获检测器 (ECD) 的响应 .
色谱法
该化合物也应用于色谱法作为固定相改性剂。 与非氟化化合物相比,其氟化基团与分析物的相互作用不同,这可以被利用来在色谱技术中实现更好的分离和分辨率 .
农药开发
在农药行业中,将氟化基团引入杀虫剂和除草剂可以导致产品具有更高的功效和更低的环保影响4-氟-3-甲基苯基三氟甲磺酸酯用于合成此类氟化农药 .
正电子发射断层扫描 (PET) 成像
最后,该化合物在 PET 成像剂的合成中得到应用。 三氟甲基可用于标记分子,然后使用 PET 扫描在体内进行追踪,从而为医学诊断提供有价值的信息 .
生化分析
Biochemical Properties
4-Fluoro-3-methylphenyl trifluoromethanesulphonate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a sulfonating agent, facilitating the transfer of the trifluoromethanesulfonyl group to target molecules. This interaction can modify the activity of enzymes and proteins, leading to changes in their function and stability .
Cellular Effects
The effects of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the phosphorylation state of proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Fluoro-3-methylphenyl trifluoromethanesulphonate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to transfer the trifluoromethanesulfonyl group to target molecules can result in changes in gene expression and protein function. This modification can either enhance or inhibit the activity of enzymes, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Fluoro-3-methylphenyl trifluoromethanesulphonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in metabolic pathways can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
4-Fluoro-3-methylphenyl trifluoromethanesulphonate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a targeted manner .
属性
IUPAC Name |
(4-fluoro-3-methylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O3S/c1-5-4-6(2-3-7(5)9)15-16(13,14)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZKQOZJMUOESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
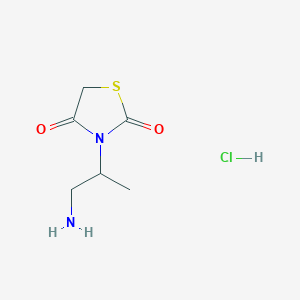
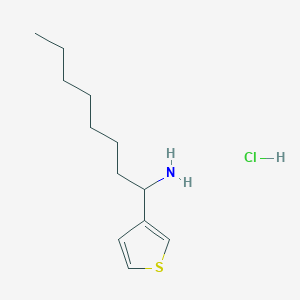

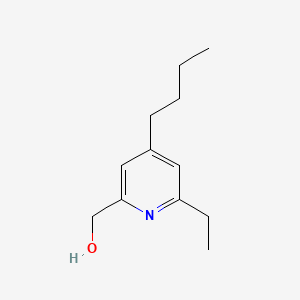
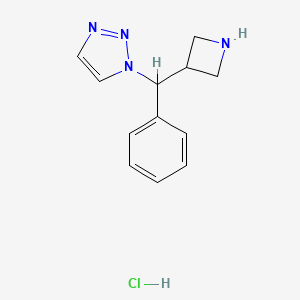
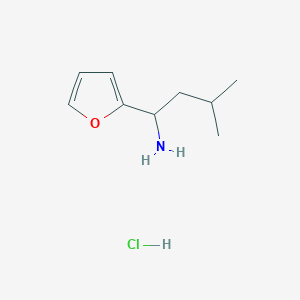
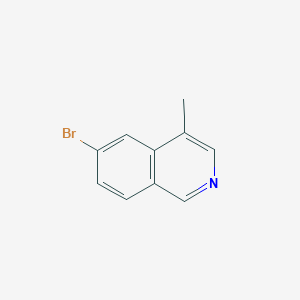
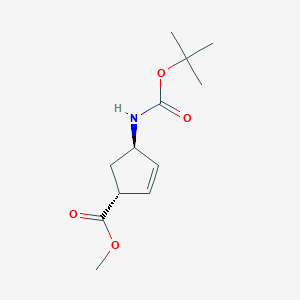
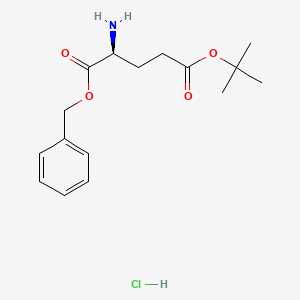
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)
